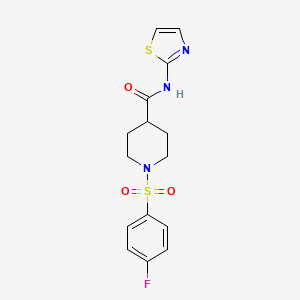
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a thiazole ring, and a fluorophenyl sulfonyl group, making it a versatile molecule for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Thiazole Ring: The thiazole ring is typically introduced through a condensation reaction involving a thioamide and an α-haloketone.
Sulfonylation with 4-Fluorophenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-
生物活性
1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound with notable structural features, including a piperidine ring, a thiazole moiety, and a sulfonyl group. This compound is part of a broader class of sulfonamide derivatives that exhibit significant biological activities, particularly in medicinal chemistry. Its unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting subject for pharmacological research.
Structural Characteristics
The molecular formula of this compound is C14H15FN2O2S, with a molecular weight of approximately 296.35 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its potential biological activity.
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, contributing to the compound's basicity and ability to form hydrogen bonds. |
| Thiazole Moiety | A five-membered ring containing sulfur and nitrogen, known for its biological activity in various drug classes. |
| Sulfonyl Group | Enhances solubility and biological interaction potential through hydrogen bonding. |
This compound has been studied for its potential as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in cellular necrosis and inflammation. Preliminary studies suggest that this compound may possess anti-inflammatory properties and could be explored as a therapeutic agent for conditions involving excessive cell death or inflammation.
Antitumor Activity
Thiazole-containing compounds have been documented to exhibit antitumor properties. The presence of the thiazole moiety in this compound may contribute to its potential cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly influence biological activity, suggesting that this compound may warrant exploration in cancer therapy .
Case Studies
- Anti-inflammatory Potential : In vitro studies have shown that compounds similar to this compound can inhibit RIPK1 activity, leading to reduced inflammatory responses in cellular models.
- Antimicrobial Evaluation : A study assessing the antimicrobial activity of various thiazole derivatives indicated that modifications similar to those seen in this compound could enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli, although direct studies on this specific compound are still needed .
- Cytotoxicity Against Cancer Cells : Compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, suggesting that this compound may also exhibit such properties .
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCFTGSGRIZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














